molecular formula C9H11N3 B1471816 5-cyclopentyl-1H-pyrazole-4-carbonitrile CAS No. 1542683-25-9

5-cyclopentyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1471816
CAS No.: 1542683-25-9
M. Wt: 161.2 g/mol
InChI Key: OFDQSPLNQSFYHM-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1H-pyrazole-4-carbonitrile ( 1542683-25-9) is a chemical compound with the molecular formula C 9 H 11 N 3 and a molecular weight of 161.20 g/mol . This pyrazole-carbonitrile derivative serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. The pyrazole core is a privileged structure in medicinal chemistry, with a wide range of documented biological activities. Pyrazole derivatives are frequently explored for their potential in developing new pharmaceutical agents and agrochemicals . As a functionalized pyrazole, 5-Cyclopentyl-1H-pyrazole-4-carbonitrile provides multiple reactive sites, including the nitrile group and the pyrazole ring nitrogen atoms, which can be further modified to create diverse compound libraries for biological screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-cyclopentyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDQSPLNQSFYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopentyl-1H-pyrazole-4-carbonitrile, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-Cyclopentyl-1H-pyrazole-4-carbonitrile is characterized by a five-membered pyrazole ring with a cyclopentyl substituent and a carbonitrile group. Its molecular formula is C9H12N4C_9H_{12}N_4, with a molecular weight of 176.22 g/mol. The presence of the cyclopentyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of 5-cyclopentyl-1H-pyrazole-4-carbonitrile is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell proliferation. The compound may act as an enzyme inhibitor or modulator of receptor activity, influencing key biochemical pathways.

Target Interactions

Research indicates that compounds similar to 5-cyclopentyl-1H-pyrazole-4-carbonitrile have shown potential in inhibiting specific enzymes such as:

  • Cyclooxygenase (COX) : Involved in inflammation.
  • p38 MAPK : Plays a role in cellular responses to stress and inflammation.

These interactions suggest that 5-cyclopentyl-1H-pyrazole-4-carbonitrile could possess anti-inflammatory properties, making it a candidate for further pharmacological development.

Pharmacological Activities

The pharmacological profile of 5-cyclopentyl-1H-pyrazole-4-carbonitrile includes:

  • Anti-inflammatory Activity : Initial studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammatory diseases.
  • Antitumor Potential : There is emerging evidence that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including 5-cyclopentyl-1H-pyrazole-4-carbonitrile. Below are notable findings:

StudyFindings
Investigated the inhibitory effects on p38 MAPK with IC50 values in the nanomolar range, indicating strong potential for anti-inflammatory applications.
Reported on the synthesis and pharmacological evaluation of pyrazole derivatives, highlighting their broad spectrum of activity including anti-inflammatory and anticancer effects.
Discussed the versatility of pyrazoles as building blocks in medicinal chemistry, emphasizing their role in developing new therapeutic agents.

Synthesis and Derivatives

The synthesis of 5-cyclopentyl-1H-pyrazole-4-carbonitrile can be achieved through various methods, including cyclocondensation reactions involving hydrazine derivatives and carbonitriles. The ability to modify the structure allows for the exploration of different biological activities through structural variations.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile Cyclopentyl (1), NH₂ (5), CN (4) C₉H₁₂N₄ 176.22 Enhanced lipophilicity; safety data (GHS Category 3)
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile 4-Fluorophenyl (1), F (5), CN (4) C₁₀H₅F₂N₃ 205.16 Electron-withdrawing F groups; potential bioisostere for drug design
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl (1), NH₂ (5), CN (4) C₁₀H₇ClN₄ 218.64 Chlorine enhances reactivity; used in heterocyclic synthesis
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile 2-Chlorophenyl (1), Cl (5), CN (4) C₁₀H₅Cl₂N₃ 242.07 Dual chloro substituents; high halogen bonding potential
5-Azido-1H-pyrazole-4-carbonitrile Azide (5), CN (4) C₄H₂N₆ 134.07 Reactive azide group; used in click chemistry

Key Observations :

  • Electronic Effects : Fluorine and chlorine substituents (e.g., in ) reduce electron density at the pyrazole ring, altering reactivity in electrophilic substitutions.
  • Functional Group Diversity : Azide () and acetylated derivatives () enable diverse downstream modifications, such as Huisgen cycloaddition or acyl transfer reactions.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-cyclopentyl-1H-pyrazole-4-carbonitrile generally proceeds via the cyclization reaction of cyclopentylhydrazine hydrochloride with ethoxymethylenemalononitrile or related malononitrile derivatives. This approach forms the pyrazole ring system with the desired substitution pattern.

Preparation Method from Cyclopentylhydrazine Hydrochloride and Ethoxymethylenemalononitrile

Reaction Overview:

  • Stage 1: Cyclopentylhydrazine hydrochloride is neutralized with triethylamine in ethanol at 0 °C for 2 hours.
  • Stage 2: Ethoxymethylenemalononitrile is added dropwise to the reaction mixture at room temperature, followed by reflux for 3 hours.
  • Workup: Addition of water induces precipitation of the product, which is then washed with water and ether/n-hexane mixture to yield a brown solid.

Key Data:

Parameter Details
Starting materials Cyclopentylhydrazine hydrochloride, Ethoxymethylenemalononitrile
Solvent Ethanol
Base Triethylamine
Temperature 0 °C (initial), then room temp, reflux
Reaction time 2 h (neutralization), 3 h (reflux)
Yield 85%
Product 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (precursor to 5-cyclopentyl-1H-pyrazole-4-carbonitrile)

This method is efficient and yields a high purity product suitable for further transformations.

Alternative Methods Using Aryl Hydrazines and Michael-Type Addition

Though primarily applied to aryl-substituted pyrazoles, the Michael-type addition reaction between (ethoxymethylene)malononitrile and hydrazines under reflux in ethanol or fluorinated ethanol can be adapted to cyclopentylhydrazine derivatives.

Reaction Conditions:

  • Hydrazine derivative (e.g., cyclopentylhydrazine) is dissolved in ethanol.
  • (Ethoxymethylene)malononitrile is added slowly.
  • The mixture is refluxed under nitrogen atmosphere for several hours.
  • Reaction completion is monitored by TLC or other analytical methods.
  • Purification is performed by column chromatography.

Yields and Selectivity:

  • High regioselectivity is observed, with exclusive formation of the pyrazole ring.
  • Yields range from moderate to excellent (47%-93%) depending on substrate and conditions.
  • No regioisomers or uncyclized hydrazides are detected.

This method provides a one-step, regioselective route to 5-amino-1-substituted-pyrazole-4-carbonitriles, which can be further converted to the target compound.

Conversion of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile to 5-cyclopentyl-1H-pyrazole-4-carbonitrile

The amino group at the 5-position can be converted to a hydrogen or other substituents via reduction, diazotization, or other functional group transformations, depending on the desired final compound. Specific protocols for this conversion are less frequently detailed but typically involve standard organic synthesis techniques.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Yield (%) Notes
1 Cyclopentylhydrazine hydrochloride + Ethoxymethylenemalononitrile Ethanol, triethylamine, 0°C to reflux, 5 h total 85 High yield, straightforward two-step process
2 Cyclopentylhydrazine + (Ethoxymethylene)malononitrile (Michael addition) Ethanol or fluorinated ethanol, reflux, nitrogen atmosphere, 4 h 47-93 One-step, regioselective, adaptable to various hydrazines

Analytical and Characterization Techniques

The synthesized compounds are typically characterized by:

These methods ensure the structural integrity and purity of the final pyrazole products.

Research Findings and Practical Considerations

  • The use of triethylamine as a base is critical for neutralizing the hydrazine hydrochloride salt and promoting the cyclization reaction.
  • Ethanol is a preferred solvent due to its polarity and ability to dissolve both starting materials and intermediates.
  • Reflux conditions are necessary to drive the cyclization to completion.
  • The reaction exhibits excellent regioselectivity, yielding the desired 5-substituted pyrazole exclusively.
  • The approach is scalable and has been reported in patent literature and peer-reviewed studies, confirming its reliability.

Q & A

What are the standard synthetic routes for 5-cyclopentyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence product purity?

Level: Basic
Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation. For example:

  • Nucleophilic substitution : Starting from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride and POCl₃ facilitate nitrile formation under reflux .
  • Cyclocondensation : Friedländer condensation with cyclopentanone yields the cyclopentyl-substituted product .
    Key factors :
  • Solvent choice : Ethanol or dichloromethane affects reaction kinetics and byproduct formation .
  • Temperature : Reflux conditions (~50–80°C) improve conversion but may require azide scavengers (e.g., TMS-azide) to mitigate side reactions .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization ensures >85% purity .

How can structural characterization of 5-cyclopentyl-1H-pyrazole-4-carbonitrile be rigorously validated?

Level: Basic
Answer:
Multi-modal spectroscopic and crystallographic methods are critical:

  • NMR : ¹H/¹³C NMR identifies nitrile (δ ~112–137 ppm) and cyclopentyl protons (δ ~1.5–2.5 ppm). Discrepancies in aromatic proton shifts may indicate tautomerism or solvent effects .
  • IR : Strong nitrile absorption (~2242 cm⁻¹) and NH stretches (~3274 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding in 5-amino derivatives) .
  • HRMS : Validates molecular formula (e.g., [M]+ at m/z 134.0335) .

What strategies resolve contradictions between experimental and computational spectral data for pyrazole-carbonitrile derivatives?

Level: Advanced
Answer:
Discrepancies often arise from solvent effects or tautomeric equilibria. Methodological solutions include:

  • Solvent correction : DMSO-d₆ shifts NH protons upfield; DFT calculations (e.g., B3LYP/6-311++G**) should incorporate solvent models like PCM .
  • Tautomer analysis : Compare experimental ¹³C NMR with computed chemical shifts for all tautomers (e.g., pyrazole vs. pyrazoline forms) .
  • Dynamic effects : MD simulations (e.g., AMBER) model temperature-dependent conformational changes affecting spectral linewidths .

How can synthetic yields of 5-cyclopentyl-1H-pyrazole-4-carbonitrile be optimized for scale-up?

Level: Advanced
Answer:
Critical parameters for >90% yield:

  • Catalyst screening : POCl₃ outperforms PCl₃ in nitrile formation due to milder acidity .
  • Stoichiometry : Excess cyclopentanone (1.5 equiv) drives Friedländer condensation to completion .
  • Workup : Celite-assisted dry loading reduces silica gel usage during chromatography .
  • Scale-up risks : Exothermic azide reactions require controlled addition (<0°C) to prevent decomposition .

What computational methods predict the reactivity of 5-cyclopentyl-1H-pyrazole-4-carbonitrile in biological systems?

Level: Advanced
Answer:

  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for SAR (e.g., nitrile group as a hydrogen-bond acceptor) .
  • Docking simulations : AutoDock Vina models interactions with target proteins (e.g., kinase binding pockets) using optimized geometries from Gaussian09 .
  • ADMET prediction : SwissADME evaluates bioavailability, highlighting logP (~2.5) and PSA (~60 Ų) for CNS permeability .

How are unexpected byproducts in pyrazole-carbonitrile synthesis analyzed and mitigated?

Level: Advanced
Answer:
Common byproducts and solutions:

  • Azide intermediates : LC-MS monitors [M+42] peaks; quenching with TFA minimizes hazardous buildup .
  • Tautomeric impurities : ¹⁵N NMR distinguishes 1H- vs. 2H-pyrazole regioisomers .
  • Cyclopentyl ring-opening : Low-temperature workup (<0°C) stabilizes strained intermediates .

What methodologies evaluate the biological activity of 5-cyclopentyl-1H-pyrazole-4-carbonitrile derivatives?

Level: Advanced
Answer:

  • In vitro assays :
    • Kinase inhibition: IC₅₀ determination via ADP-Glo™ kinase assays .
    • Cytotoxicity: MTT assays on HeLa cells (48 hr exposure, EC₅₀ ~10–50 µM) .
  • SAR studies : Nitrile-to-amide derivatization enhances water solubility but reduces membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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